molecular formula C6H8BrNS B8612300 5-(Bromomethyl)-4-ethyl-1,3-thiazole

5-(Bromomethyl)-4-ethyl-1,3-thiazole

Cat. No.: B8612300
M. Wt: 206.11 g/mol
InChI Key: HEVXFCQOLKLQNI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-ethyl-1,3-thiazole is a functionalized 1,3-thiazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The 1,3-thiazole ring is a privileged scaffold in pharmaceuticals, found in numerous FDA-approved drugs for treating cancer, infections, and other conditions . Its broad utility stems from its presence in vital natural products and its role as a bioisostere for pyrimidine bases, allowing it to interact effectively with biological targets . The reactive bromomethyl group at the 5-position makes this compound a particularly valuable building block for constructing more complex molecules. Researchers can utilize this handle for nucleophilic substitution reactions, facilitating the creation of diverse chemical libraries for biological screening. This is a common strategy in developing novel bioactive compounds, as demonstrated by the use of analogous bromoethyl thiazoles in the synthesis of potent molecular hybrids with demonstrated anticancer activity . A primary research application for such thiazole derivatives is in the development of new anticancer agents. Thiazole-based compounds have shown potent antiproliferative activity against various cancer cell lines, including breast cancer models. Their mechanism of action often involves the inhibition of critical enzyme targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor growth and angiogenesis . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

5-(bromomethyl)-4-ethyl-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c1-2-5-6(3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

HEVXFCQOLKLQNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 5-(Bromomethyl)-4-ethyl-1,3-thiazole with structurally related thiazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 5-Bromomethyl, 4-Ethyl C6H9BrN2S 221.12 Not reported Reactive intermediate; potential antimicrobial agent
5-(2-Bromoethyl)-4-methyl-1,3-thiazole 5-Bromoethyl, 4-Methyl C6H8BrNS 206.10 Not reported High lipophilicity (XLogP3 = 2.3); used in drug design
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole 5-Bromomethyl, 2,4-Diphenyl C16H12BrNS 330.24 112 Antimicrobial activity; crystallizes readily
5-(Bromomethyl)-2-chloro-1,3-thiazole 5-Bromomethyl, 2-Chloro C4H3BrClNS 212.50 Not reported Halogen-rich; precursor for cross-coupling reactions
5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole 5-Bromo, 4-Chloromethyl, 2-Phenyl C10H7BrClNS 288.59 Not reported Dual halogen substituents; high reactivity in substitutions

Physicochemical Properties

  • Reactivity : Bromomethyl-substituted thiazoles (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to bromine’s superior leaving-group ability . Ethyl groups enhance lipophilicity, improving membrane permeability in bioactive compounds .
  • Stability : Diphenyl-substituted derivatives (e.g., 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole) show higher thermal stability (melting point = 112°C) due to aromatic stacking interactions .

Therapeutic Potential

  • Antitubercular Applications: Ethyl-triazole-thiazole hybrids (e.g., N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide) exhibit reduced hepatotoxicity compared to first-line drugs like isoniazid, highlighting the safety profile of ethyl-thiazole derivatives .
  • Anticancer Activity : Chloro- and bromo-thiazoles (e.g., 5-(2-Bromoethyl)-4-methyl-1,3-thiazole) disrupt cancer cell proliferation by alkylating DNA or inhibiting tyrosine kinases .

Key Research Findings

Substituent Effects on Bioactivity :

  • Bromine at the 5-position enhances electrophilicity, making compounds more reactive in covalent drug targeting .
  • Ethyl groups improve metabolic stability compared to methyl analogs, as seen in triazole-thiazole hybrids .

Synthetic Challenges :

  • Bromomethyl-thiazoles require anhydrous conditions to prevent hydrolysis of the C-Br bond .
  • Diphenyl derivatives face solubility issues in aqueous media, necessitating formulation with co-solvents .

Structure-Activity Relationships (SAR) :

  • Antimicrobial potency correlates with halogen size (Br > Cl) and aryl substitution (e.g., diphenyl > methyl) .
  • Ethyl groups at the 4-position reduce cytotoxicity in mammalian cells compared to bulkier alkyl chains .

Preparation Methods

Cyclization Step

The thiazole ring is synthesized by reacting an α-haloketone with a thioamide. To introduce the ethyl group at position 4, 1-bromo-3-ethylacetone is used as the α-haloketone, while thioacetamide serves as the sulfur and nitrogen source. The reaction proceeds in ethanol under reflux (78°C) for 12–24 hours.

1-Bromo-3-ethylacetone+ThioacetamideEthanol, Δ4-Ethyl-5-methyl-1,3-thiazole+HBr\text{1-Bromo-3-ethylacetone} + \text{Thioacetamide} \xrightarrow{\text{Ethanol, Δ}} \text{4-Ethyl-5-methyl-1,3-thiazole} + \text{HBr}

Key Parameters :

  • Solvent: Ethanol or DMF.

  • Temperature: 70–80°C.

  • Yield: 60–75% (reported for analogous thiazoles).

Bromination of the Methyl Group

The methyl group at position 5 is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) and a halogenated solvent (CCl₄ or CHCl₃). The reaction is conducted under reflux (80°C) for 6–8 hours.

4-Ethyl-5-methyl-1,3-thiazole+NBSAIBN, CCl₄, ΔThis compound+Succinimide\text{4-Ethyl-5-methyl-1,3-thiazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄, Δ}} \text{this compound} + \text{Succinimide}

Optimization Insights :

  • Radical Initiator : AIBN (1 mol%) ensures consistent radical chain propagation.

  • Side Reactions : Over-bromination is minimized by maintaining NBS in stoichiometric excess (1.1 eq).

  • Yield : 70–85% after purification via silica gel chromatography.

Cyclization Using Bromomethyl-Containing Reagents

This one-pot approach integrates the bromomethyl group during thiazole ring formation, bypassing post-synthesis modification.

Reaction of 1,3-Dibromoacetone with 2-Imino-4-thiobiuret

Adapting methodologies from thiazole derivative patents, 1,3-dibromoacetone reacts with 2-imino-4-thiobiuret in acetone or aqueous acetone at 20–80°C. The ethyl group is introduced via 3-ethyl-1-bromoacetone instead of 1,3-dibromoacetone.

3-Ethyl-1-bromoacetone+2-Imino-4-thiobiuretAcetone, 50°CThis compound+Byproducts\text{3-Ethyl-1-bromoacetone} + \text{2-Imino-4-thiobiuret} \xrightarrow{\text{Acetone, 50°C}} \text{this compound} + \text{Byproducts}

Advantages :

  • Selectivity : The reaction tolerates impurities in the α-haloketone (e.g., 1-bromoacetone), ensuring high fidelity.

  • Conditions : Mild temperatures (50–55°C) and short reaction times (1–2 hours).

  • Yield : 65–78% after recrystallization.

Direct Bromination of Pre-formed Thiazole Derivatives

For scalability, pre-formed 4-ethyl-1,3-thiazoles with a methyl group at position 5 are brominated using gaseous HBr or PBr₃.

Hydrobromic Acid (HBr) Method

Gaseous HBr is bubbled through a solution of 4-ethyl-5-methyl-1,3-thiazole in acetic acid at 0–5°C. The reaction is quenched with ice water, and the product is extracted with dichloromethane.

4-Ethyl-5-methyl-1,3-thiazole+HBrAcetic Acid, 0°CThis compound+H₂O\text{4-Ethyl-5-methyl-1,3-thiazole} + \text{HBr} \xrightarrow{\text{Acetic Acid, 0°C}} \text{this compound} + \text{H₂O}

Limitations :

  • Side Products : Competing esterification or oxidation requires careful pH control.

  • Yield : 50–60% due to moderate selectivity.

Phosphorus Tribromide (PBr₃) Bromination

PBr₃ offers a milder alternative, reacting with the methyl group in anhydrous diethyl ether at room temperature.

4-Ethyl-5-methyl-1,3-thiazole+PBr₃Et₂O, 25°CThis compound+H₃PO₃\text{4-Ethyl-5-methyl-1,3-thiazole} + \text{PBr₃} \xrightarrow{\text{Et₂O, 25°C}} \text{this compound} + \text{H₃PO₃}

Key Considerations :

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of PBr₃.

  • Yield : 75–80% with high purity.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Scalability
Hantzsch + Bromination1-Bromo-3-ethylacetone, ThioacetamideReflux, NBS/AIBN70–85%Moderate
Cyclization with Bromine3-Ethyl-1-bromoacetone, 2-Imino-4-thiobiuret50–55°C, Acetone65–78%High
Direct Bromination (HBr)4-Ethyl-5-methyl-1,3-thiazole0–5°C, Acetic Acid50–60%Low
Direct Bromination (PBr₃)4-Ethyl-5-methyl-1,3-thiazole25°C, Anhydrous Et₂O75–80%Moderate

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Ensuring ethyl and bromomethyl groups occupy positions 4 and 5, respectively, requires precise stoichiometry. Excess α-haloketone (1.2 eq) drives complete conversion of the thioamide.

Bromination Efficiency

Radical bromination (Method 1) achieves higher yields than electrophilic methods but demands rigorous temperature control to prevent di-substitution.

Purification Techniques

Silica gel chromatography remains standard, though recrystallization from hexane/ethyl acetate mixtures (1:3) improves purity to >98%.

Q & A

Basic Questions

Q. What are the key physicochemical properties and characterization methods for 5-(Bromomethyl)-4-ethyl-1,3-thiazole?

  • Answer : The compound (C₄H₄BrNS) has a molecular weight of 178.05 g/mol . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the bromomethyl group and ethyl substitution, infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~550–650 cm⁻¹), and elemental analysis to verify purity (>95% as reported in some derivatives) . Melting points and solubility in polar solvents (e.g., ethanol, DMSO) should be experimentally determined, as these properties vary with substituents .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A two-step approach is often employed:

Thiazole core formation : Cyclocondensation of ethyl thioamides with α-bromo ketones, using catalysts like acetic acid or triethylamine .

Bromination : Selective bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light .
Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the bromomethyl derivative .

Advanced Questions

Q. How can computational methods guide the design of derivatives for biological activity?

  • Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as enzymes in microbial pathways . For example, derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced interactions with Mycobacterium tuberculosis enzymes . Molecular dynamics (MD) simulations further validate stability in biological environments .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

  • Answer :

  • Protection of reactive sites : Use temporary protecting groups (e.g., tert-butoxycarbonyl) on the thiazole nitrogen to prevent alkylation side reactions .
  • Controlled reaction conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres to minimize debromination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

Q. How do structural modifications impact the compound’s biological activity?

  • Answer :

  • Ethyl group substitution : Bulkier alkyl groups (e.g., isopropyl) reduce solubility but enhance membrane permeability .
  • Bromomethyl replacement : Substituting bromine with azide (-N₃) enables "click chemistry" for bioconjugation, improving targeting in anti-tuberculosis studies .
  • Heterocyclic fusion : Incorporating triazole or benzimidazole rings (e.g., via Huisgen cycloaddition) increases binding affinity to microbial enzymes .

Methodological Focus

Q. How should researchers analyze contradictory spectral data for this compound?

  • Answer :

Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts to resolve ambiguities (e.g., distinguishing CH₂Br from CH₃ groups) .

High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially when elemental analysis discrepancies arise .

X-ray crystallography : Resolve structural uncertainties, as demonstrated for related bromophenyl-thiazole derivatives .

Q. What experimental precautions ensure stability during storage and reactions?

  • Answer :

  • Storage : Store under argon at –20°C to prevent bromine loss via hydrolysis .
  • Light sensitivity : Use amber glassware to avoid radical degradation during reactions .
  • Moisture control : Employ molecular sieves in reaction solvents to suppress nucleophilic attack by water .

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